4-iodobutanoic Acid
CAS No.: 7425-27-6
Cat. No.: VC21209031
Molecular Formula: C4H7IO2
Molecular Weight: 214 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7425-27-6 |
---|---|
Molecular Formula | C4H7IO2 |
Molecular Weight | 214 g/mol |
IUPAC Name | 4-iodobutanoic acid |
Standard InChI | InChI=1S/C4H7IO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) |
Standard InChI Key | HALXOXQZONRCAB-UHFFFAOYSA-N |
SMILES | C(CC(=O)O)CI |
Canonical SMILES | C(CC(=O)O)CI |
Introduction
Structural and Chemical Properties
Molecular Structure
4-Iodobutanoic acid (molecular formula C4H7IO2) is a four-carbon chain carboxylic acid with an iodine atom attached to the terminal carbon position. The structural representation can be expressed through various chemical notations that provide information about its molecular configuration. The SMILES notation for the compound is C(CC(=O)O)CI, while its InChI representation is InChI=1S/C4H7IO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) . These standardized chemical identifiers enable precise identification and differentiation of the compound from other related structures. The compound has a molecular weight of 214.00 g/mol, making it relatively small compared to many biological molecules but typical for synthetic intermediates used in pharmaceutical and chemical processes.
The spatial arrangement of 4-iodobutanoic acid features a linear carbon chain with the carboxylic acid group (-COOH) positioned at one end and the iodine atom at the opposite terminus. This structural configuration is crucial for understanding its chemical behavior, as the relative positions of the functional groups determine the types of reactions and transformations the molecule can undergo. The structure allows for nucleophilic substitution reactions at the carbon-iodine bond, which is one of the key reactive sites in the molecule. Additionally, the carboxylic acid functionality provides opportunities for esterification, amidation, and other transformations common to carboxylic acids.
Physical Properties and Characterization
The physical properties of 4-iodobutanoic acid reflect its molecular structure and functional groups. Various analytical techniques can be employed to characterize and confirm the identity of this compound. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable information about the structural arrangement of atoms within the molecule. Mass spectrometry can confirm the molecular weight and fragmentation pattern characteristic of the compound. The predicted collision cross section (CCS) values for various adducts of 4-iodobutanoic acid provide important data for mass spectrometric analysis and identification .
The compound exhibits specific mass-to-charge (m/z) ratios for different adducts that are valuable for analytical identification. For the protonated form [M+H]+, the m/z value is 214.95636 with a predicted CCS of 128.2 Å2, while the sodium adduct [M+Na]+ shows an m/z of 236.93830 with a predicted CCS of 130.7 Å2 . Additional adducts include the ammonium form [M+NH4]+ with m/z 231.98290 (CCS 131.5 Å2), potassium adduct [M+K]+ with m/z 252.91224 (CCS 129.4 Å2), and various negative ions including [M-H]- with m/z 212.94180 (CCS 120.7 Å2) . This comprehensive physical characterization data facilitates accurate identification and quantification of the compound in various analytical applications. The stability of 4-iodobutanoic acid is influenced by factors such as light exposure and temperature, with storage recommendations typically including protection from light and storage at low temperatures.
Synthesis and Preparation Methods
Synthetic Approaches
Multiple synthetic pathways can be employed to produce 4-iodobutanoic acid, with the selection of a specific route typically depending on factors such as available starting materials, required scale, and economic considerations. One common approach involves iodination reactions of butyric acid derivatives using iodine in combination with oxidizing agents. This chemical transformation requires careful control of reaction conditions to achieve optimal yields and minimize the formation of byproducts. The reaction typically proceeds through an electrophilic substitution mechanism, where the iodine acts as an electrophile that attaches to the carbon chain of the precursor molecule.
Another significant synthetic route for obtaining 4-iodobutanoic acid involves nucleophilic substitution reactions using 4-bromobutanoic acid as a starting material. This approach typically employs sodium iodide (NaI) in acetone under reflux conditions, exploiting the higher nucleophilicity of iodide compared to bromide to facilitate the halogen exchange . The reaction is driven by the differential solubility of sodium bromide versus sodium iodide in acetone, with sodium bromide precipitating from the solution (known as the Finkelstein reaction). Optimization of this process requires controlled temperature conditions (typically 60-80°C), anhydrous conditions to prevent side reactions, and often a stoichiometric excess of the iodide salt to drive the equilibrium toward the desired product . Characterization of the final product typically employs techniques such as proton and carbon NMR spectroscopy, FT-IR analysis, and HPLC purity determination to ensure structural integrity and high purity (>95%) of the synthesized compound.
Decarboxylative Halogenation Approaches
Decarboxylative halogenation represents an alternative synthetic strategy that has been studied for the preparation of iodinated compounds, including potential routes to 4-iodobutanoic acid. This approach is particularly valuable when starting from higher carboxylic acids. The Hunsdiecker–Borodin reaction, a classical method for decarboxylative halogenation, involves the reaction of silver salts of carboxylic acids with halogens to yield the corresponding alkyl halides . This reaction proceeds through the formation of an acyl hypohalite intermediate, which undergoes homolytic cleavage to produce an alkyl radical that subsequently reacts with the halogen to form the alkyl halide product.
Chemical Reactivity and Applications
Reaction Mechanisms
Market Analysis and Trends
Current Market Status
The 4-iodobutanoic acid market represents a specialized segment within the broader chemical industry landscape, with its value primarily derived from its applications as an intermediate in various synthetic processes. Current market valuation stands at approximately USD 10 Million as of 2024, reflecting the compound's niche but important position in chemical manufacturing . This market size indicates a relatively specialized product that serves specific needs rather than a high-volume commodity chemical. The demand for 4-iodobutanoic acid is closely linked to trends in the pharmaceutical, agrochemical, and specialty chemical sectors, which represent the primary consumers of this intermediate compound.
Analysis of market segmentation reveals that the pharmaceutical industry constitutes the largest end-user segment for 4-iodobutanoic acid, driven by its utility in drug development processes. The compound's reactive properties make it valuable for synthesizing active pharmaceutical ingredients (APIs) and drug candidates. According to estimates, the pharmaceutical industry itself is projected to grow at a CAGR of 5.4% from 2020 to 2027, creating a positive demand outlook for chemical intermediates used in this sector . This growth is fundamentally driven by increasing prevalence of chronic diseases globally and the resultant need for new and effective therapeutic solutions, which in turn stimulates research and development activities that utilize compounds like 4-iodobutanoic acid.
Future Growth Projections and Drivers
Market forecasts indicate a promising growth trajectory for 4-iodobutanoic acid, with projections suggesting the market will reach USD 20 Million by 2033, representing a compound annual growth rate (CAGR) of 8.0% over the forecast period . This growth rate exceeds the general chemical industry average, indicating strong underlying demand factors specific to this compound. The primary growth drivers include increased research and development activities in the pharmaceutical sector, expanding applications in agrochemical formulations, and innovations in specialty chemical products that require halogenated intermediates like 4-iodobutanoic acid.
Comparative Analysis with Related Compounds
Structural Comparisons
4-Iodobutanoic acid belongs to a family of halogenated carboxylic acids that share similar structural features but differ in their specific halogen substituents. A systematic comparison with structurally related compounds provides valuable insights into the unique characteristics and reactivity patterns of 4-iodobutanoic acid. The primary structural differences among these compounds lie in the nature of the halogen atom attached to the terminal carbon of the butanoic acid chain, which significantly influences their chemical and physical properties. The relative atomic size, electronegativity, and leaving group ability of the halogen substituents are key factors that determine the distinct behavior of each compound.
The table below presents a comparative analysis of 4-iodobutanoic acid with similar halogenated butanoic acid derivatives:
Compound Name | Halogen Element | Relative Leaving Group Ability | Key Distinctive Features |
---|---|---|---|
4-Iodobutanoic Acid | Iodine | Highest | Most reactive C-X bond; best leaving group |
4-Bromobutanoic Acid | Bromine | High | Intermediate reactivity; smaller atomic radius than iodine |
4-Chlorobutanoic Acid | Chlorine | Moderate | Less reactive than bromo/iodo derivatives; stronger C-X bond |
Butanoic Acid | None (H) | Lowest | No halogen reactivity; serves as baseline for comparison |
The presence of iodine in 4-iodobutanoic acid confers specific reactivity patterns that distinguish it from other halogenated analogs. The carbon-iodine bond is longer and weaker than the corresponding carbon-bromine or carbon-chlorine bonds, which contributes to the enhanced reactivity of 4-iodobutanoic acid in nucleophilic substitution reactions. Additionally, iodine's larger atomic radius and higher polarizability affect the physical properties of the compound, including its solubility profile and intermolecular interactions. These structural differences translate into practical implications for synthetic applications, where the selection of a specific halogenated derivative depends on the desired reactivity and reaction conditions.
Reactivity Differences
The reactivity of 4-iodobutanoic acid and related halogenated carboxylic acids exhibits significant variations that can be attributed to the electronic and steric properties of the different halogen substituents. In nucleophilic substitution reactions, which represent one of the most important reaction types for these compounds, the relative reactivity typically follows the order: iodo > bromo > chloro derivatives. This trend corresponds directly to the leaving group ability of the halide ions, with iodide being the best leaving group due to its large size, polarizability, and lower electronegativity compared to bromide and chloride. Consequently, 4-iodobutanoic acid generally demonstrates higher reactivity in substitution reactions than its bromo and chloro counterparts.
In decarboxylative halogenation reactions, similar reactivity patterns are observed, though with some notable exceptions depending on the specific reaction conditions and mechanisms. Research on these reactions has shown that the nature of the halogen can significantly influence both the reaction rate and the distribution of products. For instance, in studies involving the reaction rates of substituted phenylacetic acids, a reactivity order of CH₃ > H > I > Cl > Br > NO₂ was observed, indicating complex interplay between electronic effects and leaving group abilities . Additionally, cross-halogenation phenomena can occur in certain reaction conditions, as exemplified by the formation of chlorinated products during attempted iododecarboxylation reactions when tert-butylhypoiodite was prepared from tert-butylhypochlorite and iodine . These observations highlight the nuanced reactivity differences among halogenated carboxylic acids and underscore the importance of carefully selecting reaction conditions based on the specific halogen present in the molecule.
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